molecular formula C10H7BrFNO2 B1435754 methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate CAS No. 1638759-63-3

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate

Cat. No. B1435754
CAS RN: 1638759-63-3
M. Wt: 272.07 g/mol
InChI Key: WNEWBCYCMPFEBA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H7BrFNO2 . It has a molecular weight of 272.07 .


Molecular Structure Analysis

The InChI code for “methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate” is 1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Biotechnological Production

This compound is a derivative of indole, which has significant applications in biotechnology. Indoles can be biocatalytically produced from glucose or tryptophan by fermentation, and derivatives like methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate can be synthesized . These derivatives have potential use in flavor and fragrance applications, as well as in the production of natural colorants with therapeutic potential .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors. Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate could be used to develop new drugs with antitumor, antibacterial, antiviral, or antifungal activities .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. For instance, certain indole-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate could be explored for its potential as an antiviral agent.

Anticancer Immunomodulators

This compound can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . These inhibitors can modulate the immune system to target cancer cells more effectively.

Enzyme Inhibition

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in the metabolic pathways related to diabetic complications, and their inhibition can be beneficial for treating such conditions.

Antibacterial Agents

The compound can also be used in the synthesis of antibacterial agents . Its structural properties may contribute to the development of new antibiotics that can help combat resistant bacterial strains.

Future Directions

The future directions for research on “methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Mode of Action

Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interaction of these compounds with their targets leads to changes that result in their biological activities .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Result of Action

The result of the action of Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is primarily its antiviral activity. For example, indole derivatives have shown inhibitory activity against influenza A . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, an indole derivative, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate. For instance, it can dissolve in organic solvents such as ethanol, toluene, and dichloromethane, and it is insoluble in water . It is relatively stable at room temperature, but it may decompose when heated or in contact with strong acids or bases .

properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWBCYCMPFEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186123
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638759-63-3
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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